molecular formula C17H16Cl2N2O3 B2709849 (5-Cyclopropylisoxazol-3-yl)(2-(3,5-dichlorophenyl)morpholino)methanone CAS No. 1421484-64-1

(5-Cyclopropylisoxazol-3-yl)(2-(3,5-dichlorophenyl)morpholino)methanone

Cat. No.: B2709849
CAS No.: 1421484-64-1
M. Wt: 367.23
InChI Key: BPIRDJUACVEIIQ-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(2-(3,5-dichlorophenyl)morpholino)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropylisoxazole ring and a dichlorophenyl morpholino group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylisoxazol-3-yl)(2-(3,5-dichlorophenyl)morpholino)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropylisoxazole Ring: This step involves the cyclization of a suitable precursor, such as a cyclopropyl-substituted nitrile oxide, under controlled conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a substitution reaction using a dichlorobenzene derivative.

    Morpholino Group Addition: The final step involves the addition of the morpholino group through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylisoxazol-3-yl)(2-(3,5-dichlorophenyl)morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogenated compounds or organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(5-Cyclopropylisoxazol-3-yl)(2-(3,5-dichlorophenyl)morpholino)methanone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(2-(3,5-dichlorophenyl)morpholino)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-(2,5-Dichlorophenyl)isoxazol-5-yl)methanol: This compound shares a similar isoxazole ring structure but differs in the substituents attached.

    Morpholine Linked Indole-1,2,3-triazole Hybrids: These compounds also feature a morpholine group but have different core structures.

Uniqueness

(5-Cyclopropylisoxazol-3-yl)(2-(3,5-dichlorophenyl)morpholino)methanone is unique due to its combination of a cyclopropylisoxazole ring and a dichlorophenyl morpholino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[2-(3,5-dichlorophenyl)morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c18-12-5-11(6-13(19)7-12)16-9-21(3-4-23-16)17(22)14-8-15(24-20-14)10-1-2-10/h5-8,10,16H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIRDJUACVEIIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCOC(C3)C4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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